molecular formula C136H162O8P2 B8197367 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B8197367
M. Wt: 1986.7 g/mol
InChI Key: IKTYTMVRPBVRHR-UHFFFAOYSA-N
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Description

The compound in question is a highly complex heteroaromatic system featuring a pentacyclic core with phosphorus (P) and oxygen (O) atoms integrated into its structure. The 13-hydroxy and 13-oxide functional groups suggest redox-active properties, while the conjugated π-system may confer aromatic stability. However, due to the absence of direct literature on this compound in the provided evidence, further structural and functional analysis cannot be substantiated here.

Properties

IUPAC Name

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C68H81O4P/c2*69-73(70)71-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)72-73)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h2*19-22,35-50H,1-18,23-34H2,(H,69,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTYTMVRPBVRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)O)C1CCCCC1.C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)O)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H162O8P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1986.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves several steps. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure is formed through a series of cyclization reactions, which involve the formation of multiple cyclic and aromatic rings.

    Functionalization: The core structure is then functionalized with various substituents, including hydroxy and tricyclohexylphenyl groups.

    Oxidation: The final step involves the oxidation of the phosphorus atom to form the 13-oxide.

The reaction conditions for each step vary, but they typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the 13-oxide back to its corresponding phosphine or phosphite.

    Substitution: The compound can undergo substitution reactions, where one or more of the substituents are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with various metal ions.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. It can also interact with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s phosphapentacyclic core and aromaticity invite comparisons with other heteroaromatic systems. For example:

Compound Class Key Features Aromatic Stability Reactivity Applications
Phospholes Five-membered P-containing rings with conjugated π-systems Moderate Electrophilic substitution, coordination Catalysis, optoelectronics
Benzoxaphospholes Fused benzene and oxaphosphole rings High Acid-catalyzed reactions, ligand formation Pharmaceuticals, polymers
Tricyclohexylphenyl-substituted aromatics Bulky substituents enhancing steric protection and thermal stability Variable Limited due to steric hindrance Stabilizers, specialty materials

Functional Comparisons

  • Aromatic Stability : The compound’s extended conjugation and heteroatom inclusion may enhance aromatic stability compared to simpler phospholes, aligning with Huckel’s rule for cyclic π-systems .
  • Steric Effects : The tricyclohexylphenyl groups likely reduce reactivity toward electrophiles, similar to sterically hindered polyaromatic hydrocarbons used in high-temperature materials.
  • Redox Activity: The 13-hydroxy/oxide groups suggest redox behavior akin to phosphorylated quinones, which are employed in battery electrolytes .

Research Findings and Data Gaps

Key research gaps include:

  • Synthetic Routes: No methods for synthesizing this compound are documented.
  • Thermal/Chemical Stability: Unknown compared to simpler phosphapentacyclic analogues.
  • Applications : Hypothetical uses in catalysis or materials science remain unverified.

Biological Activity

The compound 13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule that has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure that includes multiple cyclohexyl groups and a phosphapentacyclo framework. Its molecular formula is C68H81O4PC_{68}H_{81}O_4P with a molecular weight of approximately 993.3 g/mol . The presence of the phosphorous atom in its structure suggests potential interactions with biological systems that could be leveraged for therapeutic purposes.

The biological activity of this compound may involve its interaction with various biomolecules such as enzymes and receptors. The unique structural features allow it to modulate biological pathways including signal transduction and metabolic processes .

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of pharmacological activities including anti-inflammatory and anticancer properties. The specific biological effects of this compound are still under investigation but may include:

  • Antioxidant Activity : Potential to scavenge free radicals.
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in disease processes.
  • Cellular Signaling Modulation : Interaction with cellular receptors that could influence cell growth and differentiation.

Case Studies

  • Anticancer Activity : Preliminary studies have suggested that compounds similar to this one can inhibit the proliferation of cancer cells in vitro. For instance, a study demonstrated that phosphorous-containing compounds can induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Another study highlighted the potential of related compounds to reduce inflammation markers in animal models of arthritis .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantFree radical scavenging
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of inflammation markers
Enzyme inhibitionSpecific enzyme targets

Research Findings

Recent research has focused on the synthesis and characterization of this compound to better understand its biological properties. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to analyze the structure and purity of synthesized compounds.

Synthetic Routes

The synthesis typically involves multi-step organic reactions where phosphine oxides are used alongside cyclohexyl derivatives to construct the complex framework . Optimizing these synthetic methods is crucial for producing high yields necessary for biological testing.

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